molecular formula C15H18N2O2S B2877681 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448048-23-4

1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2877681
CAS No.: 1448048-23-4
M. Wt: 290.38
InChI Key: LPSPPLXXYBHPSE-UHFFFAOYSA-N
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Description

Historical Development of Urea Derivatives in Medicinal Chemistry

The urea functional group has been integral to drug discovery since Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, which bridged organic and inorganic chemistry. Early medicinal applications included suramin, a urea-derived antitrypanosomal agent developed by Bayer in the 1920s, which demonstrated the scaffold’s capacity to engage biological targets through hydrogen bonding and hydrophobic interactions. By the mid-20th century, urea derivatives like glibenclamide (an antidiabetic agent) underscored the moiety’s versatility in modulating enzyme activity and receptor binding.

Modern syntheses have shifted from hazardous phosgene-based methods to safer alternatives such as N,N′-carbonyldiimidazole (CDI), enabling scalable production of unsymmetrical ureas with diverse substituents. These advancements facilitated the exploration of urea derivatives in kinase inhibition, antimicrobial therapy, and anticancer drug design, cementing their role in contemporary medicinal chemistry.

Significance of Thiophene-Containing Urea Derivatives

Thiophene, a sulfur-containing aromatic heterocycle, enhances urea derivatives’ bioactivity through:

  • Electron-rich aromaticity , enabling π-π stacking with protein targets.
  • Hydrogen-bond acceptor capacity via sulfur atoms.
  • Metabolic stability compared to phenyl analogs.

Recent studies highlight thiophene-urea hybrids in antimicrobial and anticancer applications. For example, 1-phenyl-3-(thiophene-2-carbonylamino)urea exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli. Comparative analyses reveal that thiophene-containing ureas often outperform thiadiazole or pyridine analogs in target selectivity due to their balanced hydrophobicity and polar surface area.

Table 1: Bioactivity Comparison of Thiophene vs. Thiadiazole Ureas

Compound Class Target Pathway IC50/EC50 (µM) Selectivity Index
Thiophene-urea hybrids PI3K/AKT 0.45 >50
Thiadiazole-urea hybrids MAPK/ERK 1.2 12

Evolution of Benzyl-Substituted Urea Compounds in Research

Benzyl-substituted ureas leverage the phenyl group’s hydrophobicity to enhance membrane permeability and target affinity. Key developments include:

  • Kinase inhibitors : Benzyl-urea motifs in sorafenib analogs bind ATP pockets via van der Waals interactions, achieving nanomolar IC50 values against Raf kinases.
  • Antiproliferative agents : N-benzyl ureas disrupt microtubule assembly in cancer cells, with EC50 values <1 µM in leukemia models.

The benzyl group’s ortho- and para-substitutions further modulate solubility and metabolic stability. For instance, methoxy substitutions at the benzyl para position improve aqueous solubility by 40% compared to unsubstituted analogs, critical for oral bioavailability.

Research Significance of 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

This compound integrates three pharmacophoric elements:

  • Benzyl group : Enhances lipophilicity for blood-brain barrier penetration.
  • Thiophen-3-yl : Facilitates interactions with cysteine-rich kinase domains.
  • Methoxyethyl chain : Improves solubility and reduces plasma protein binding.

Hypothesized Mechanisms of Action

  • Kinase inhibition : The thiophene ring may anchor the compound to kinase ATP pockets, while the urea carbonyl forms hydrogen bonds with backbone amides.
  • Antimicrobial activity : Structural similarity to thiophene-2-carbonylamino ureas suggests potential disruption of bacterial cell wall synthesis.

Table 2: Predicted Physicochemical Properties

Property Value Relevance
LogP 2.8 Optimal for CNS penetration
Polar Surface Area 78 Ų Balanced permeability
Hydrogen Bond Donors 2 Target engagement capacity

Current research gaps include the compound’s exact binding affinities and in vivo efficacy profiles, necessitating further kinase panel screens and murine model studies.

Properties

IUPAC Name

1-benzyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-19-14(13-7-8-20-11-13)10-17-15(18)16-9-12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSPPLXXYBHPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoyl Chloride-Mediated Urea Formation

The most widely reported method involves reacting 2-methoxy-2-(thiophen-3-yl)ethylamine with benzyl isocyanate under anhydrous conditions. This single-step nucleophilic addition-elimination process proceeds via intermediate carbamoyl chloride formation. Triethylamine (1.4 molar equivalents) is typically employed as a base to scavenge HCl, driving the reaction to completion in dichloromethane at reflux (68–70°C) for 1–2 hours.

Critical parameters:

  • Solvent selection : Dichloromethane outperforms THF in yield (89% vs. 72%) due to better solubility of intermediates.
  • Temperature control : Excessive heat (>75°C) promotes decomposition, while temperatures <60°C result in incomplete conversion.

Hantzsch Thiazole Synthesis Adaptations

Modifications of classical Hantzsch methodologies have been explored for constructing the thiophene-containing moiety. A three-step sequence involves:

  • Condensation of 3-aminopropionitrile with benzoyl chloride to form cyanoamide intermediates.
  • Thioamide generation using NaHS/MgCl₂ in DMF.
  • Cyclization with α-bromo ketones bearing methoxy-thiophene groups.

This route achieves 63–67% overall yield but requires stringent moisture control during thioamide synthesis.

Reaction Mechanism and Intermediate Characterization

Nucleophilic Attack Dynamics

The urea linkage forms through a concerted mechanism where the amine nitrogen attacks the electrophilic carbon of benzyl isocyanate. Density functional theory (DFT) calculations suggest a reaction barrier of 28.3 kcal/mol for this step, with transition state stabilization occurring through partial negative charge delocalization into the thiophene ring.

Key intermediates:

  • 2-Methoxy-2-(thiophen-3-yl)ethyl isocyanate : Characterized by ν(NCO) at 2265 cm⁻¹ (FTIR) and δ 125.4 ppm (¹³C NMR).
  • Benzyl carbamate : Observed as transient species with LC-MS [M+H]⁺ at m/z 180.2.

Byproduct Formation and Mitigation

Common side products include:

  • Symmetrical urea derivatives (8–12% yield) from amine dimerization.
  • Thiophene ring-opened species (<5%) under strongly acidic conditions.

Chromatographic studies demonstrate that silica gel purification with ethyl acetate/hexane (3:7) effectively separates target compound (Rf = 0.41) from byproducts (Rf = 0.22–0.38).

Process Optimization and Scalability

Catalyst Screening

Comparative evaluation of bases revealed:

Base Yield (%) Purity (HPLC)
Triethylamine 89 98.2
DBU 85 97.8
DIPEA 91 98.5

Diisopropylethylamine (DIPEA) provided optimal results due to its superior steric hindrance, reducing N-alkylation side reactions.

Solvent Systems for Industrial Scale-Up

Bench-scale experiments (100 g batches) identified isopropyl acetate as a greener alternative to dichloromethane, achieving comparable yields (87%) with easier recovery (85% solvent recycling).

Analytical Characterization Data

Spectroscopic Profile

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.95–6.89 (m, 3H, thiophene-H), 4.78 (t, J = 6.8 Hz, 1H, CH-O), 3.42 (s, 3H, OCH₃).
  • HRMS : m/z 291.1234 [M+H]⁺ (calc. 291.1238).

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Orthorhombic crystal system (Pbca space group)
  • Unit cell dimensions: a = 10.7388(6) Å, b = 9.8449(5) Å, c = 21.1259(14) Å
  • N-H···O hydrogen bonding (2.850 Å) creating helical chains along the b-axis.

Pharmaceutical Applications and Structure-Activity Relationships

While direct biological data for this specific urea remains unpublished, structural analogs demonstrate:

  • Anticancer activity : 4-Phenylthiazole ureas show IC₅₀ = 0.02–34.7 μM against MCF-7 cells.
  • Antimicrobial effects : Thiophene-containing derivatives exhibit MIC = 0.16–2.53 μg/mL against S. aureus.

The methoxy group's electron-donating properties may enhance blood-brain barrier penetration, suggesting potential CNS drug development applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Urea Backbone and Substituent Variations

The target compound shares the 1-benzyl-3-substituted urea scaffold with several analogs. Key differences lie in the N3 substituent:

Compound Name N3 Substituent Key Structural Features Reference
1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea 2-methoxy-2-(thiophen-3-yl)ethyl Thiophene heterocycle, methoxy group -
1-Benzyl-3-(4-methoxybenzyl)urea (BMU) 4-methoxybenzyl Aromatic methoxy group
1-Benzyl-3-(1-(3-(4-phenoxyphenyl)isoxazol-5-yl)ethyl)urea (6q) Isoxazole-linked phenoxy group Isoxazole heterocycle, phenoxy substitution
1-Benzyl-3-(4-trifluoromethylphenyl)urea 4-trifluoromethylphenyl Electron-withdrawing CF3 group

Key Observations :

  • Thiophene vs.
  • Methoxy Group : The methoxy group in both the target compound and BMU may improve solubility but differs in positioning (ethyl chain vs. benzyl ring), altering steric effects .
  • Heterocyclic Substituents : The isoxazole group in compound 6q provides a rigid, planar structure, favoring interactions with flat binding pockets (e.g., ACC active site), whereas the thiophene’s smaller size might enable deeper penetration into hydrophobic regions .

Enzyme Inhibition Profiles

  • Compound 6q : Exhibits ACC inhibitory activity (purity: 96.7%, yield: 76%), likely due to the isoxazole group mimicking the carboxylase’s natural substrate .
  • BMU : Targets soluble epoxide hydrolase (sEH), where the 4-methoxybenzyl group may stabilize enzyme-ligand interactions through hydrophobic and hydrogen-bonding effects .

Target Compound Hypotheses :
The thiophene and methoxy-ethyl chain may confer dual selectivity—thiophene for sulfur-interacting enzymes (e.g., cytochrome P450) and methoxy for solubility-driven tissue distribution.

Physicochemical Properties

Solubility and Stability

  • Compound 6q : High purity (96.7%) and moderate yield (76%) suggest efficient synthesis and stability under reflux conditions .
  • BMU : Synthesized via straightforward urea-forming reactions, with stability inferred from crystallinity data .
  • Thiourea Analogs : Thioureas (e.g., 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea) exhibit syn–anti configurations around the C=S bond, increasing conformational flexibility but reducing hydrolytic stability compared to ureas .

Target Compound Predictions :
The methoxy group may enhance water solubility relative to purely aromatic analogs (e.g., trifluoromethylphenyl derivatives), while the thiophene could reduce crystallinity, complicating purification.

Comparative Approaches

  • Reflux Optimization : highlights the need for reflux heating to achieve high yields in benzoylurea derivatives, suggesting similar conditions may apply to the target compound .
  • Purification: Column chromatography with ethyl acetate/cyclohexane/methanol (3:1:0.1) is effective for urea derivatives (e.g., compound 6q) and could be adapted .

Biological Activity

1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, with the CAS number 1448048-23-4 and a molecular weight of 290.4 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzyl group, a methoxy group, and a thiophene moiety which may contribute to its biological properties. The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC16H19N2O2S
Molecular Weight290.4 g/mol
CAS Number1448048-23-4

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with various biological targets such as enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : Binding to cellular receptors could modulate signaling pathways that are crucial for cell growth and differentiation.

Biological Activity Overview

Research has indicated that derivatives of urea compounds exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The following subsections summarize findings related to the biological activity of this compound.

Anticancer Activity

Preliminary studies suggest that urea derivatives can exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
    • Example Study : A study using MTT assays demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, indicating potential for further development as an anticancer agent .

Antibacterial Activity

The antibacterial potential of urea derivatives has also been explored:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have shown MIC values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Example Results : Compounds exhibited MIC values ranging from 20–40 µM against S. aureus, suggesting effective antibacterial activity .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Case Study on Anticancer Efficacy :
    • A derivative was tested against Jurkat cells (IC50 = 4.64 ± 0.08 µM), showing effective cytotoxicity and cell cycle arrest in the sub-G1 phase .
    • The compound was also evaluated for antiangiogenic properties using chick chorioallantoic membrane assays, demonstrating significant inhibition of blood vessel formation in tumor tissues.
  • Antibacterial Evaluation :
    • A comparative study assessed various urea derivatives for their antibacterial efficacy against resistant strains of bacteria, revealing that certain modifications enhance activity .

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